N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
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Description
N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a useful research compound. Its molecular formula is C21H21N5O4 and its molecular weight is 407.43. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis Applications
Compounds with chloroacetanilide and dichloroacetamide structures are used in the study of herbicides' metabolism and mode of action through the process of radiosynthesis. These compounds are synthesized at high specific activity for detailed metabolic studies, showing their importance in agricultural chemistry research (Latli & Casida, 1995).
Antimicrobial Activity
Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential for such compounds to contribute to the development of new antimicrobial agents. This research is crucial in the fight against drug-resistant bacteria and highlights the importance of chemical synthesis in discovering new therapeutic agents (Bektaş et al., 2007).
Synthesis of β-lactam Antibiotics
A key intermediate for the production of β-lactam antibiotics has been developed through a practical synthesis route. β-lactam antibiotics are a critical class of antibiotics, underscoring the compound's role in medicinal chemistry and pharmaceutical manufacturing (Cainelli, Galletti, & Giacomini, 1998).
Cancer Research
Research into the synthesis of new analogs of triazolophthalazines via Suzuki coupling has shown these compounds' potential in inhibiting cancer cell growth. This indicates the role complex molecules can play in oncology, offering pathways to novel cancer therapies (Kumar et al., 2019).
Enzyme Inhibitory Activities
Compounds synthesized with triazole analogues have been evaluated for their enzyme inhibitory activities, suggesting their utility in designing inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. These findings are significant for developing treatments for conditions such as glaucoma and Alzheimer's disease (Virk et al., 2018).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-3-30-16-10-6-14(7-11-16)22-17(27)12-25-19-18(23-24-25)20(28)26(21(19)29)15-8-4-13(2)5-9-15/h4-11,18-19H,3,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQJJVFEDIUGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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